2-Methyl-5-isopropylbenzotrifluoride
Beschreibung
It is commonly used as a solvent and intermediate in various industries, including pharmaceutical, environmental, and industrial research.
Eigenschaften
IUPAC Name |
1-methyl-4-propan-2-yl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-7(2)9-5-4-8(3)10(6-9)11(12,13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEISPBJXVGIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-isopropylbenzotrifluoride involves several synthetic routes and reaction conditions. One common method includes the Friedel-Crafts alkylation of benzotrifluoride with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods often involve large-scale batch or continuous processes, utilizing similar reaction conditions but with optimized parameters for efficiency and cost-effectiveness. The use of advanced catalytic systems and process intensification techniques can further enhance the production of 2-Methyl-5-isopropylbenzotrifluoride .
Analyse Chemischer Reaktionen
2-Methyl-5-isopropylbenzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using reagents such as halogens, nitrating agents, or sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-isopropylbenzotrifluoride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Medicine: It serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: 2-Methyl-5-isopropylbenzotrifluoride is utilized in the manufacture of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-isopropylbenzotrifluoride involves its interaction with specific molecular targets and pathways. As a solvent and intermediate, it facilitates various chemical reactions by stabilizing reactive intermediates and enhancing reaction rates. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-isopropylbenzotrifluoride can be compared with other similar compounds, such as:
Benzotrifluoride: A simpler analog with a trifluoromethyl group attached to a benzene ring. It is also used as a solvent and intermediate in organic synthesis.
2,6-Diisopropylbenzotrifluoride: A closely related compound with two isopropyl groups attached to the benzene ring. It exhibits similar properties and applications but may have different reactivity and stability.
4-Trifluoromethylbenzene: Another analog with a trifluoromethyl group in the para position relative to the benzene ring.
The uniqueness of 2-Methyl-5-isopropylbenzotrifluoride lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
